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Compound of Interest

Compound Name: EDP-305

Cat. No.: B11930703 Get Quote

A deep dive into the preclinical data of EDP-305, a novel Farnesoid X Receptor (FXR) agonist,

reveals a promising therapeutic candidate for non-alcoholic steatohepatitis (NASH) and other

fibrotic liver diseases. This guide provides a comprehensive comparison of EDP-305 with other

FXR agonists, supported by experimental data and detailed methodologies, to aid researchers,

scientists, and drug development professionals in their evaluation of this compound.

EDP-305 is a potent and highly selective non-bile acid FXR agonist that has demonstrated

significant efficacy in reducing liver fibrosis, inflammation, and steatosis across a range of

preclinical models. Unlike natural bile acids, EDP-305 is designed for increased binding affinity

to the FXR receptor and lacks the carboxylic acid group that can lead to the formation of

taurine and glycine conjugates. This unique profile translates to a robust therapeutic effect,

often superior to the first-in-class FXR agonist, obeticholic acid (OCA).

Comparative Efficacy of EDP-305 and Obeticholic
Acid (OCA)
Preclinical studies have consistently highlighted the potent anti-fibrotic and hepatoprotective

effects of EDP-305, frequently in direct comparison with OCA.

Anti-fibrotic Effects
In multiple murine models of liver fibrosis, EDP-305 has shown a superior ability to reduce

collagen deposition and suppress the progression of fibrosis compared to OCA. For instance,

in a methionine/choline-deficient (MCD) diet-induced model of steatohepatitis, EDP-305
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treatment led to a profound, dose-dependent reduction in perisinusoidal fibrosis, with an over

80% decrease in collagen deposition. In the same model, OCA did not significantly improve

fibrosis. Similarly, in the BALBc.Mdr2-/- mouse model of biliary fibrosis, EDP-305 significantly

suppressed periportal bridging fibrosis, reducing collagen deposition by up to 39%, whereas

OCA showed no significant effect on fibrosis in this model.

Effects on Liver Injury and Steatosis
EDP-305 has demonstrated significant efficacy in reducing markers of liver injury and

improving steatosis. In a diet-induced NASH (DIN) mouse model, EDP-305 treatment resulted

in a significant reduction in liver lipids, including hepatic cholesterol, triglycerides, and fatty

acids. Notably, at a dose of 30 mg/kg, EDP-305 decreased liver cholesterol by 48%, compared

to a 31% reduction with the same dose of OCA. Furthermore, EDP-305 significantly lowered

hepatocyte ballooning scores and the overall NAFLD Activity Score (NAS), while OCA showed

no improvement in hepatocyte ballooning in this model.

Tabulated Summary of Preclinical Efficacy Data
Table 1: Comparison of EDP-305 and OCA in a Diet-Induced NASH (DIN) Mouse Model
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Parameter
Vehicle
Control

EDP-305 (10
mg/kg)

EDP-305 (30
mg/kg)

OCA (30
mg/kg)

Hepatic

Cholesterol

Reduction

-
Significant

Reduction
48% ↓ 31% ↓

Hepatic

Triglyceride

Reduction

-
Significant

Reduction
61.1% ↓

Less than EDP-

305

Hepatic Fatty

Acid Reduction
-

Significant

Reduction
52.5% ↓

Less than EDP-

305

Liver Steatosis -

Significantly

Decreased

(p<0.01)

Significantly

Decreased

(p<0.01)

No Significant

Effect

Hepatocyte

Ballooning Score
-

Significantly

Lowered

Significantly

Lowered
No Improvement

Total NAFLD

Activity Score

(NAS)

-
Significantly

Reduced

Significantly

Reduced

No Significant

Effect

Table 2: Comparison of EDP-305 and OCA in Biliary and Metabolic Fibrosis Mouse Models
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Model Parameter
Vehicle
Control

EDP-305 (10
mg/kg)

EDP-305 (30
mg/kg)

OCA (30
mg/kg)

BALBc.Mdr2-

/- (Biliary

Fibrosis)

Serum

Transaminas

e Reduction

- Up to 53% ↓ Up to 53% ↓ Up to 30% ↓

Collagen

Deposition

Reduction

-
Significant

Reduction
Up to 39% ↓

No

Improvement

MCD-fed

(Metabolic

Fibrosis)

Serum ALT

Reduction
-

Significant

Reduction
62% ↓ Up to 30% ↓

Collagen

Deposition

Reduction

-
Significant

Reduction
Over 80% ↓

No

Improvement

Mechanism of Action: FXR Signaling Pathway
EDP-305 exerts its therapeutic effects by selectively activating the Farnesoid X Receptor, a

nuclear receptor primarily expressed in the liver and intestine. Activation of FXR by EDP-305
initiates a cascade of transcriptional regulation of genes involved in bile acid synthesis and

transport, lipid metabolism, and inflammation, ultimately leading to the observed anti-fibrotic

and hepatoprotective effects.
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Caption: FXR signaling pathway activated by EDP-305.

Experimental Protocols
The preclinical efficacy of EDP-305 has been evaluated in several well-characterized animal

models of NASH and liver fibrosis. The following are detailed methodologies for key

experiments cited in this guide.

Diet-Induced NASH (DIN) Mouse Model
Animal Model: C57Bl/6 mice.

Induction of NASH: Mice were fed a high-fat/high-cholesterol diet supplemented with 10%

fructose in their drinking water.
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Treatment: Treatments were administered between 6 weeks (steatohepatitis with incipient

ballooning) and 16 weeks (advanced steatohepatitis with advanced ballooning) of the diet.

Treatment Groups (n=10/group):

Vehicle control

EDP-305 (10 mg/kg, oral gavage, daily)

EDP-305 (30 mg/kg, oral gavage, daily)

Obeticholic Acid (30 mg/kg, oral gavage, daily)

Endpoints:

Serum chemistry (ALT, AST)

Histological evaluation of liver injury, steatosis, and ballooning (NAFLD Activity Score)

Hepatic lipid analysis (cholesterol, triglycerides, fatty acids)

Gene expression analysis of inflammatory and fibrotic markers (e.g., MCP-1, TGF-β,

TIMP-1, α-SMA)

BALBc.Mdr2-/- Mouse Model of Biliary Fibrosis
Animal Model: BALBc.Mdr2-/- mice, which spontaneously develop progressive biliary

fibrosis.

Treatment Initiation: Treatment was initiated at 6 weeks of age, a stage where advanced liver

fibrosis is already established.

Treatment Duration: 6 weeks.

Treatment Groups (n=9-12/group):

Vehicle control

EDP-305 (10 mg/kg/day)
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EDP-305 (30 mg/kg/day)

Obeticholic Acid (30 mg/kg/day)

Endpoints:

Serum transaminases (ALT, AST), alkaline phosphatase (ALKP), total bilirubin, and bile

acids.

Portal pressure measurement.

Histological assessment of liver fibrosis (collagen deposition).

Experimental Workflow Diagram
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Caption: General experimental workflow for preclinical studies.

Other Alternative FXR Agonists
While Obeticholic Acid is the most frequently used comparator in preclinical studies of EDP-
305, the field of FXR agonists is expanding. Several other non-bile acid FXR agonists are in

various stages of preclinical and clinical development, including tropifexor (LJN452), cilofexor

(GS-9674), and nidufexor (LMB763). These compounds, like EDP-305, aim to provide the

therapeutic benefits of FXR activation with improved safety and tolerability profiles compared to
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first-generation agonists. Direct comparative preclinical data between EDP-305 and these other

novel agonists is limited in the public domain, representing an area for future investigation.

In conclusion, the comprehensive preclinical data for EDP-305 strongly support its potential as

a potent and selective FXR agonist with a promising efficacy profile for the treatment of NASH

and other fibrotic liver diseases. Its demonstrated superiority over obeticholic acid in several

key preclinical endpoints warrants its continued clinical development.

To cite this document: BenchChem. [Preclinical Profile of EDP-305: A Comparative Meta-
Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11930703#a-meta-analysis-of-preclinical-studies-on-
edp-305]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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